molecular formula C18H21NO4 B15105943 N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B15105943
M. Wt: 315.4 g/mol
InChI Key: SERKCMGDEIYDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of methoxy and methylphenoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid and 2-methylbenzoic acid.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)amine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide backbone can facilitate binding to proteins or nucleic acids, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of methoxy and methylphenoxy groups, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H21NO3C_{17}H_{21}NO_3 and a molecular weight of approximately 315.4 g/mol. Its structure features a methoxy group and a methylphenoxy group attached to an acetamide backbone, which are critical for its biological activity.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are thought to be mediated through the modulation of enzyme activities and interactions with specific receptors involved in inflammatory pathways.

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines or modulate cyclooxygenase (COX) activity, which plays a vital role in inflammation and pain signaling pathways.

2. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The presence of the methoxy and methylphenoxy groups enhances its ability to penetrate microbial cell membranes, potentially leading to cell lysis or inhibition of growth.

  • Case Study : In vitro assays demonstrated that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

3. Anticancer Potential

Emerging research highlights the anticancer properties of this compound, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

  • Research Findings : In studies involving various cancer cell lines, the compound showed dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against certain types of cancer cells.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N-[4-(methoxyphenyl)]-N'-(methyl)-ureaC10H13N3OContains a methoxy group; used in herbicides
4-MethoxyanilineC7H9NOSimple aromatic amine; precursor for dyes
4-MethylthioanilineC7H9NSContains a methylthio group; used in dye synthesis

The unique arrangement of functional groups in this compound enhances its biological activity compared to these analogs.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It is hypothesized that this compound interacts with receptors that mediate pain and inflammation, leading to observed analgesic effects.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To validate the efficacy and safety profile of the compound in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways influenced by this compound.
  • Clinical Trials : To assess its potential therapeutic applications in treating inflammatory diseases, infections, and cancer.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO4/c1-14-7-3-4-8-15(14)23-13-18(20)19-11-12-22-17-10-6-5-9-16(17)21-2/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

SERKCMGDEIYDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCOC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.